molecular formula C17H14F5N3O2 B1611877 Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate CAS No. 898289-56-0

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Cat. No.: B1611877
CAS No.: 898289-56-0
M. Wt: 387.3 g/mol
InChI Key: XMSPFNWTQCINJH-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a synthetic intermediate featuring a piperidine core substituted with a 6-methylpyrazin-2-yl group at position 1 and a pentafluorophenyl ester at position 3. The pentafluorophenyl (PFP) ester moiety is a hallmark of reactive intermediates, often employed in peptide coupling or polymer chemistry due to its electron-withdrawing properties, which enhance reactivity toward nucleophiles .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c1-8-6-23-7-10(24-8)25-4-2-9(3-5-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSPFNWTQCINJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594654
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-56-0
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

  • Starting Materials:

    • 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
    • Pentafluorophenol
  • Coupling Agents and Catalysts:

    • Dicyclohexylcarbodiimide (DCC) or similar carbodiimide coupling agents
    • 4-Dimethylaminopyridine (DMAP) as a catalyst
  • Solvent:

    • Dichloromethane (DCM) or other aprotic organic solvents
  • Reaction Conditions:

    • Typically carried out at room temperature
    • Reaction time varies from several hours to overnight to ensure complete conversion
  • General Reaction:
    $$
    \text{1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid} + \text{pentafluorophenol} \xrightarrow[\text{DMAP}]{\text{DCC, DCM}} \text{this compound} + \text{dicyclohexylurea}
    $$

This esterification method is a standard approach for synthesizing pentafluorophenyl esters, leveraging the high reactivity of pentafluorophenol esters in subsequent coupling reactions.

Industrial Scale Considerations

  • Scale-Up:
    Industrial synthesis adapts the above laboratory procedure to larger volumes using automated reactors or continuous flow systems to optimize yield, purity, and reproducibility.

  • Purification:
    Typically involves filtration to remove dicyclohexylurea byproduct, followed by chromatographic purification or recrystallization to achieve high purity.

  • Optimization:
    Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are fine-tuned to minimize side reactions and maximize product yield.

Reaction Analysis and Notes

Aspect Details
Coupling Agent DCC is preferred due to its efficiency in forming active esters; alternatives include EDC (ethyl(dimethylaminopropyl)carbodiimide)
Catalyst DMAP accelerates ester formation by nucleophilic catalysis
Solvent Dichloromethane is common; alternatives include tetrahydrofuran (THF) or dimethylformamide (DMF) depending on solubility
Temperature Room temperature to slightly elevated (20–30 °C) to avoid decomposition
Reaction Time 4 to 24 hours depending on scale and reagent purity
Byproducts Dicyclohexylurea (DCU) precipitates and is removed by filtration
Yield Typically moderate to high (70–90%) depending on process optimization

Retrosynthetic Analysis

The retrosynthesis of this compound focuses on disconnection at the ester bond:

  • Key Disconnection: Between the carboxylate group of the piperidine derivative and the pentafluorophenyl moiety.

  • Precursors:

    • 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid (prepared or commercially available)
    • Pentafluorophenol (commercially available)
  • Synthetic Strategy: Utilize carbodiimide-mediated coupling to form the activated ester.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid + pentafluorophenol Esterification Formation of pentafluorophenyl ester
2 Dicyclohexylcarbodiimide (DCC) Coupling agent Activates carboxylic acid for ester formation
3 4-Dimethylaminopyridine (DMAP) Catalyst Enhances reaction rate
4 Dichloromethane (DCM) solvent Medium for reaction Aprotic, good solubility for reagents
5 Room temperature, 4–24 hours Reaction conditions Mild conditions to preserve sensitive groups
6 Filtration to remove dicyclohexylurea Purification Removes insoluble byproduct
7 Chromatography or recrystallization Final purification Ensures high purity product

Research Findings and Practical Notes

  • The pentafluorophenyl ester functionality is highly reactive, making it a valuable intermediate for further coupling reactions in medicinal chemistry and material science.

  • The presence of the 6-methylpyrazin-2-yl substituent on the piperidine nitrogen influences solubility and reactivity, requiring careful control of reaction parameters.

  • The esterification method described is widely accepted and reproducible, with scalability demonstrated in industrial settings.

  • Analytical characterization (NMR, MS, melting point) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The pyrazine ring can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism (Piperidine-3 vs. Piperidine-4): The piperidine-3-carboxylate analog (CAS 941716-83-2) differs in ester positioning, which may influence steric interactions in synthetic or biological contexts. For example, the 3-substituted derivative could exhibit distinct metabolic stability or binding affinity compared to the 4-substituted target compound . The carboxylic acid precursor (CAS 886851-58-7) at position 4 is priced higher (¥25,500/250mg) than the piperidine-3-methanol analog (¥10,700/250mg), suggesting synthesis complexity or demand differences .

Functional Group Impact: The PFP ester group enhances reactivity compared to non-fluorinated esters, facilitating reactions like amide bond formation. This contrasts with the methanol group in [1-(6-methylpyrazin-2-yl)piperid-3-yl]methanol, which may limit its utility in coupling reactions due to lower leaving-group ability .

Heterocyclic Variations:

  • Replacing piperidine with morpholine-pyrimidine (CAS 941717-05-1) introduces a larger, more polar heterocycle. This modification could alter solubility, bioavailability, or target selectivity in drug discovery .

Biological Activity

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a synthetic compound characterized by its unique structural features, which include a pentafluorophenyl group, a pyrazine ring, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

  • Molecular Formula : C17H14F5N3O2
  • Molecular Weight : 373.3 g/mol
  • CAS Number : 898289-56-0

The presence of the pentafluorophenyl group significantly enhances the lipophilicity of the compound, facilitating its interaction with biological membranes, which is crucial for its bioactivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to modulate the activity of various enzymes and receptors, potentially influencing several biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis.
  • Receptor Modulation : The pyrazine ring can interact with receptors, altering their signaling pathways. This interaction is essential for developing therapeutic agents targeting specific receptor-mediated processes.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Tyrosinase Inhibition : A study reported that compounds structurally related to this compound exhibited significant inhibition of tyrosinase, with some derivatives showing IC50 values as low as 0.020 µM. This suggests potential applications in skin depigmentation therapies and cosmetic formulations aimed at reducing hyperpigmentation .
  • Anti-inflammatory Properties : Preliminary studies indicate that similar piperidine derivatives may exhibit anti-inflammatory effects through the modulation of cytokine release and the inhibition of inflammatory pathways.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound NameStructureIC50 (µM)Biological Activity
Compound ASimilar0.020Tyrosinase Inhibitor
Compound BSimilar0.050Anti-inflammatory
This compoundUniqueTBDTBD

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : Pentafluorophenol and 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid.
  • Reaction Conditions : The reaction is conducted using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
  • Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Q & A

Q. How to address discrepancies between theoretical and experimental pKa values for the piperidine nitrogen?

  • Methodology :
  • Titration studies : Perform potentiometric titration in 0.1M KCl to measure experimental pKa.
  • Solvent effects : Adjust for DMSO/water mixtures using the Yasuda-Shedlovsky extrapolation method.
  • QM/MM calculations : Refine theoretical models with explicit solvent molecules to improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

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